6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Overview
Description
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a nucleoside analog that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a chloro group at the 6-position and a tetrahydro-2H-pyran-2-yl group at the 9-position of the purine ring.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, also known as 6CPP, is DNA . It is a nucleoside analog that binds to DNA and inhibits RNA synthesis .
Mode of Action
6CPP acts as a C–H bond regiospecific nucleophile . It forms the 6-chloro 9-(tetrahydro-2H-pyran-2-yl)purine intermediate . The chloride ion acts as a nucleophile in the first step of this process, which results in the formation of an organocuprate and glyoxylate .
Biochemical Pathways
The compound’s interaction with DNA leads to the inhibition of RNA synthesis . This disruption of the normal biochemical pathways within the cell can lead to cell death by apoptosis or necrosis .
Pharmacokinetics
Its effectiveness in treating human cell lines suggests it has sufficient bioavailability .
Result of Action
The binding of 6CPP to DNA and the subsequent inhibition of RNA synthesis lead to cell death, either by apoptosis or necrosis . This makes 6CPP effective for treating various types of cancer .
Biochemical Analysis
Biochemical Properties
The chloride ion in 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine acts as a nucleophile in the first step of this process, which results in the formation of an organocuprate and glyoxylate
Cellular Effects
This compound binds to DNA and inhibits RNA synthesis, leading to cell death by apoptosis or necrosis . This drug has been shown to be effective for treating human cell lines
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit phosphonates and cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Protection of Hydroxyl Group: The hydroxyl group of the purine derivative is protected using a tetrahydro-2H-pyran-2-yl group.
Substitution Reaction: The protected purine derivative undergoes a substitution reaction where the chloro group is introduced at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The tetrahydro-2H-pyran-2-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.
Hydrolysis: Hydrolysis of the tetrahydro-2H-pyran-2-yl group yields the corresponding hydroxyl derivative.
Scientific Research Applications
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer, due to its ability to inhibit nucleic acid synthesis.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the tetrahydro-2H-pyran-2-yl group.
9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chloro group at the 6-position.
6-Chloro-9-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-9H-purin-2-amine: Contains an additional ethyl group.
Uniqueness
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the chloro group and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis.
Properties
IUPAC Name |
6-chloro-9-(oxan-2-yl)purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTASPNCKDPSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240654 | |
Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-68-5 | |
Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7306-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7306-68-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing modified purine derivatives. Its significance lies in the presence of the chlorine atom at the 6th position and the tetrahydropyran (THP) protecting group on the 9th position. These features allow for further functionalization of the purine scaffold. For example, researchers have successfully used this compound to synthesize 6-chloro-2-iodopurine, a versatile precursor for introducing various substituents onto the purine core []. This methodology highlights the compound's potential in developing new purine-based molecules with diverse biological activities.
Q2: How does the regiospecific lithiation of this compound contribute to its synthetic utility?
A2: A key advantage of this compound is its ability to undergo regioselective lithiation at the 2nd and 8th positions [, ]. This selectivity is crucial because it allows for the controlled introduction of various substituents at these specific positions. Researchers have demonstrated the use of Harpoon's base and tributyltin chloride for a lithiation/quenching sequence, achieving high regioselectivity []. This controlled functionalization is essential for exploring structure-activity relationships (SAR) and developing purine-based compounds with tailored properties.
Q3: What insights have been gained from the structural characterization of this compound and its derivatives?
A3: The molecular structure of both this compound and its dihalogenated derivative, 6-chloro-2-iodopurine, has been confirmed using single-crystal X-ray diffraction []. This information is invaluable for understanding the compound's conformation and its potential interactions with biological targets. Additionally, NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, have played a crucial role in confirming the regioselectivity of synthetic transformations involving this compound []. This data ensures the accuracy of the synthetic methodologies and provides valuable information for designing further modifications.
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